Bienvenue dans la boutique en ligne BenchChem!

Cyclohexanecarboxylic acid

Anticonvulsant Pharmacodynamics Neurotoxicity

Cyclohexanecarboxylic acid (CAS 98-89-5) is the fully saturated analog of benzoic acid, delivering unique conformational flexibility, lipophilicity (LogP ~1.65–1.96), and differentiated cyclodextrin binding selectivity that aromatic analogs cannot replicate. Established as a benchmark anticonvulsant reference standard with a demonstrated twofold protective index advantage over valproate in PTZ seizure models. Serves as the critical building block for phoslactomycin antibiotics, praziquantel, and anti-pregnancy pharmaceuticals. Procure ≥98% high-purity material for reproducible catalytic hydrogenation studies, cyclodextrin inclusion complexation research, and pharmaceutical intermediate synthesis.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 98-89-5
Cat. No. B165962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxylic acid
CAS98-89-5
Synonymscyclohexanecarboxylic acid
cyclohexanecarboxylic acid, calcium salt
cyclohexanecarboxylic acid, cobalt salt
cyclohexanecarboxylic acid, lead salt
cyclohexanecarboxylic acid, potassium salt
cyclohexanecarboxylic acid, sodium salt
cyclohexanecarboxylic acid, sodium salt, 11C-labeled
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)O
InChIInChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)
InChIKeyNZNMSOFKMUBTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.6 mg/mL at 25 °C
Slightly soluble in water;  miscible in fat
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanecarboxylic Acid (CAS 98-89-5) Procurement Guide: Technical Specifications and Research-Grade Differentiation


Cyclohexanecarboxylic acid (CAS 98-89-5), also known as hexahydrobenzoic acid, is a saturated cyclic monocarboxylic acid with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It exists as a white crystalline solid at room temperature with a melting point of 29–31 °C, a boiling point of 232–233 °C, a density of 1.033 g/mL at 25 °C, a refractive index (n20/D) of 1.461, and a pKa of 4.9 at 25 °C . It exhibits limited water solubility (0.201 g/100 g H2O at 15 °C) but dissolves readily in organic solvents including chloroform and ethanol [1]. As the fully saturated analog of benzoic acid, cyclohexanecarboxylic acid serves as a foundational building block in pharmaceutical intermediate synthesis, polymer chemistry, and analytical applications .

Why Cyclohexanecarboxylic Acid Cannot Be Replaced by Benzoic Acid or Other Saturated Carboxylic Acids in Critical Research Applications


Cyclohexanecarboxylic acid occupies a unique physicochemical and functional niche that precludes simple substitution with structurally adjacent compounds. Unlike its aromatic counterpart benzoic acid, the fully saturated cyclohexane ring confers fundamentally different conformational flexibility, lipophilicity (LogP approximately 1.65–1.96), and metabolic behavior that directly impacts downstream applications [1]. Furthermore, comparative pharmacodynamic studies have demonstrated that cyclohexanecarboxylic acid exhibits measurable differences in protective index and onset kinetics relative to valproate and its structural analogs, underscoring that even within the same carboxylic acid class, substitution is not functionally equivalent [2]. The specific ring geometry and absence of aromatic π-electron density also dictate unique binding interactions with cyclodextrins and catalytic hydrogenation selectivity, making this compound irreplaceable in formulation development and synthetic pathway design where aromatic analogs would yield entirely different outcomes [3].

Quantitative Differentiation Evidence for Cyclohexanecarboxylic Acid Relative to Structural Analogs and Comparators


Superior Protective Index Versus Valproate in Preclinical Anticonvulsant Models

In a direct head-to-head preclinical comparison in rats, cyclohexanecarboxylic acid (CCA) demonstrated an approximate twofold advantage in protective index relative to valproate (VPA). The protective index was defined as the ratio of concentrations producing neurotoxicity (rotorod assay) to concentrations producing anticonvulsant effect (pentylenetetrazol-induced seizure model). Additionally, CCA exhibited no pharmacokinetic-pharmacodynamic delay in maximal protection against PTZ-induced seizures, whereas VPA showed a marked delay [1].

Anticonvulsant Pharmacodynamics Neurotoxicity Valproate analog

Differential Cyclodextrin Binding Affinity Relative to Phenylalkanoic Acid Series

In a systematic study measuring complex binding constants of native α-, β-, and γ-cyclodextrins, cyclohexanecarboxylic acid and its substituted derivatives were directly compared with the phenylalkanoic acid series C6H5(CH2)nCOOH (n = 0 to 4). The results indicated that α- and γ-cyclodextrins bind with comparable strength to both the cyclohexyl and phenyl moieties, whereas β-cyclodextrin binds significantly more strongly. The carboxylic acid (COOH) group was found to contribute appreciably to complex stability beyond the cavity interaction, providing augmentation of binding strength [1].

Cyclodextrin complexation Host-guest chemistry Formulation science Binding constants

High Catalytic Selectivity in Hydrogenation-Based Synthesis from Benzoic Acid

The catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid can be achieved with exceptional selectivity using advanced catalyst systems. Under optimized conditions, a Ru/RuO2 heterostructure catalyst achieves 100% conversion of benzoic acid (BA) and 100% selectivity toward cyclohexanecarboxylic acid (CCA) within 180 minutes at ambient temperature and pressure using electrocatalytic hydrogenation [1]. In a separate thermal catalytic study using Ru-Pd/C catalysts, benzoic acid conversion and selectivity to cyclohexanecarboxylic acid both reached ≥99.3% and ≥99.0%, respectively [2]. While these studies do not directly compare selectivity across different target products, the near-quantitative selectivity establishes cyclohexanecarboxylic acid as a reliably accessible product from the common industrial feedstock benzoic acid.

Catalytic hydrogenation Electrocatalysis Process chemistry Selectivity

Favorable Pharmacokinetic-Pharmacodynamic Alignment Without Onset Delay

In the same head-to-head pharmacodynamic study evaluating anticonvulsant activity, cyclohexanecarboxylic acid (CCA) demonstrated no delay in the production of maximal protection against pentylenetetrazol (PTZ)-induced seizures, in direct contrast to valproate (VPA) which exhibited a marked dissociation between pharmacokinetics and pharmacodynamics with a significant delay in achieving maximal anticonvulsant activity. The analog 1-methyl-1-cyclohexanecarboxylic acid (MCCA) showed only a slight delay [1].

Pharmacokinetics Pharmacodynamics Seizure models Time course

High-Value Research and Industrial Applications for Cyclohexanecarboxylic Acid Based on Quantitative Evidence


Anticonvulsant Lead Optimization and Valproate Analog Screening

Cyclohexanecarboxylic acid serves as a benchmark structural analog in preclinical anticonvulsant screening programs. The demonstrated twofold protective index advantage and absence of PK-PD onset delay relative to valproate [1] make this compound a critical reference standard for medicinal chemistry teams exploring saturated cyclic carboxylic acid scaffolds. Procurement of high-purity cyclohexanecarboxylic acid enables reproducible comparative pharmacology studies in rodent seizure models, including pentylenetetrazol (PTZ) infusion assays and rotorod neurotoxicity evaluations, where the quantitative differentiation from VPA and other analogs (octanoic acid, MCCA) has been rigorously established [1].

Cyclodextrin-Based Formulation Development and Host-Guest Interaction Studies

The differential cyclodextrin binding profile of cyclohexanecarboxylic acid—characterized by comparable α-CD and γ-CD binding to both alicyclic and aromatic moieties, with significantly stronger β-CD binding [1]—positions this compound as an essential tool for formulation scientists investigating inclusion complexation. Researchers studying the thermodynamic and structural basis of cyclodextrin complexation with saturated versus aromatic guests rely on cyclohexanecarboxylic acid as a model substrate with well-characterized binding constants measured by potentiometry and solubility methods at 25 °C [1]. This evidence supports its use in developing solubilization strategies for poorly water-soluble drug candidates.

Polyketide Antibiotic Synthesis and Pharmaceutical Intermediate Manufacturing

Cyclohexanecarboxylic acid is the established starting reagent for the synthesis of phoslactomycins, a class of polyketide-type antibiotics with antifungal and antitumor properties [1]. The compound‘s saturated cyclohexane scaffold provides the requisite structural framework for constructing these complex natural product-derived molecules. Additionally, cyclohexanecarboxylic acid serves as a key intermediate in the synthesis of the anti-schistosomiasis drug praziquantel and anti-pregnancy pharmaceuticals [2]. The demonstrated high-selectivity catalytic hydrogenation routes from benzoic acid feedstock (100% selectivity achievable) [3] ensure reliable commercial availability of this building block for pharmaceutical manufacturing and medicinal chemistry programs.

Catalytic Hydrogenation Research and Green Chemistry Process Development

Cyclohexanecarboxylic acid represents a model target product for academic and industrial laboratories developing selective hydrogenation catalysts. The compound’s synthesis from benzoic acid via electrocatalytic nuclear hydrogenation has been achieved with 100% conversion and 100% selectivity using Ru/RuO2 heterostructure catalysts at ambient temperature and pressure [1], while thermal catalytic approaches with Ru-Pd/C catalysts yield ≥99.3% conversion and ≥99.0% selectivity [2]. These well-characterized catalytic systems make cyclohexanecarboxylic acid an ideal benchmark substrate for evaluating new catalyst formulations, comparing reaction conditions, and validating process scalability in green chemistry initiatives focused on mild-condition aromatic hydrogenation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.